molecular formula C14H17N3O B3077288 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole CAS No. 1046079-80-4

2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole

Cat. No.: B3077288
CAS No.: 1046079-80-4
M. Wt: 243.3 g/mol
InChI Key: KKAKXQFKDCFWBM-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole is a heterocyclic compound that contains a piperidine ring conjugated to a benzyl group and an oxadiazole ring

Mechanism of Action

Target of Action

The primary target of 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neural cells, a key component in the development of Alzheimer’s disease .

Mode of Action

The compound interacts with its target, Beta-secretase 1, by binding to it. This binding inhibits the activity of the enzyme, thereby reducing the production of beta-amyloid peptide . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Beta-secretase 1 affects the amyloidogenic pathway, which is responsible for the production of beta-amyloid peptide. This peptide is a primary component of the amyloid plaques found in the brains of Alzheimer’s patients. By inhibiting Beta-secretase 1, this compound reduces the production of beta-amyloid peptide, potentially slowing the progression of Alzheimer’s disease .

Result of Action

The molecular effect of this compound is the inhibition of Beta-secretase 1, leading to a decrease in the production of beta-amyloid peptide . At the cellular level, this could result in a reduction of amyloid plaque formation, a hallmark of Alzheimer’s disease.

Biochemical Analysis

Biochemical Properties

2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine, which can enhance cholinergic neurotransmission. Additionally, this compound has been found to interact with other proteins involved in oxidative stress response, potentially providing antioxidant benefits .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate cell signaling pathways related to neuroprotection and neuroinflammation, which may have implications for treating neurodegenerative diseases . The compound also affects gene expression by upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes . Furthermore, this compound impacts cellular metabolism by enhancing mitochondrial function and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition enhances cholinergic neurotransmission, which can improve cognitive function. Additionally, this compound modulates the activity of other enzymes involved in oxidative stress response, providing neuroprotective effects . The compound also influences gene expression by activating transcription factors that regulate antioxidant and anti-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound maintains its neuroprotective and antioxidant effects over extended periods, suggesting its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and cognitive-enhancing effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which play a role in its biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to various tissues, including the liver, kidneys, and brain, where it accumulates and exerts its biochemical effects . Transporters such as P-glycoprotein may play a role in the cellular uptake and distribution of this compound .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress response and energy metabolism . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 1-benzylpiperidin-4-yl hydrazine with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzylpiperidin-4-YL)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen in the ring.

    2-(1-Benzylpiperidin-4-YL)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.

    2-(1-Benzylpiperidin-4-YL)-1,3,4-oxazole: Contains a different heterocyclic ring structure.

Uniqueness

2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound for research and development in multiple fields .

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)10-17-8-6-13(7-9-17)14-16-15-11-18-14/h1-5,11,13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAKXQFKDCFWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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